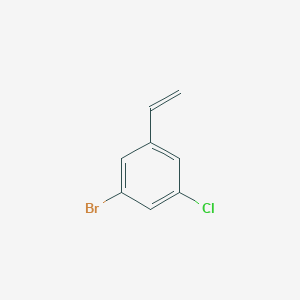

1-Bromo-3-chloro-5-ethenylbenzene

Description

1-Bromo-3-chloro-5-ethenylbenzene (CAS 2229137-06-6) is a trisubstituted benzene derivative with bromine, chlorine, and ethenyl (vinyl) groups at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C₈H₆BrCl, with a molecular weight of 217.50 g/mol . The ethenyl group introduces unsaturation, enabling participation in polymerization or addition reactions, while the halogens (Br and Cl) influence electronic properties, directing further electrophilic substitution reactions.

Properties

IUPAC Name |

1-bromo-3-chloro-5-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMANDTDASCQEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-ethenylbenzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the bromination and chlorination of ethenylbenzene (styrene) under controlled conditions. The reaction typically requires the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 1-Bromo-3-chloro-5-ethenylbenzene often involves large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-ethenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation and halogenation.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Addition Reactions: Hydrogen gas (H2) with a palladium catalyst for hydrogenation; halogens (Br2, Cl2) for halogenation.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Addition: Formation of saturated compounds or halogenated derivatives.

Oxidation: Formation of epoxides or other oxygenated compounds.

Reduction: Formation of alkanes or partially reduced intermediates.

Scientific Research Applications

1-Bromo-3-chloro-5-ethenylbenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-ethenylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing bromine and chlorine atoms, which affect the electron density of the benzene ring and the ethenyl group. These interactions can lead to the formation of reactive intermediates, such as benzenonium ions, which further participate in various chemical transformations.

Comparison with Similar Compounds

Key Research Findings

- Reactivity: Ethenyl-substituted analogs (e.g., 1-Bromo-3-chloro-5-ethenylbenzene) exhibit enhanced reactivity in Diels-Alder reactions due to the dienophile character of the vinyl group .

- Thermal Stability : Nitro-substituted derivatives (e.g., 1-Bromo-3-chloro-5-nitrobenzene) may decompose explosively under high temperatures, necessitating careful handling .

- Synthetic Utility : Ethyl and methyl analogs are preferred intermediates in pharmaceutical synthesis due to their stability, while ethenyl derivatives are pivotal in polymer chemistry .

Biological Activity

1-Bromo-3-chloro-5-ethenylbenzene is a halogenated aromatic compound notable for its diverse biological activities and applications in organic synthesis. This article explores its chemical properties, biological interactions, and relevant research findings.

1-Bromo-3-chloro-5-ethenylbenzene has the molecular formula . Its structure features a benzene ring substituted with bromine, chlorine, and an ethenyl group, which enhances its reactivity and potential biological activity. The presence of halogens often influences the compound's interactions with biological systems, particularly in pharmacology and toxicology.

The biological activity of 1-Bromo-3-chloro-5-ethenylbenzene can be attributed to its ability to undergo nucleophilic substitution reactions and electrophilic aromatic substitutions. These reactions are facilitated by the electron-withdrawing effects of the halogen substituents, which can enhance the compound's reactivity towards nucleophiles present in biological systems.

Antimicrobial Properties

Research indicates that halogenated compounds, including 1-Bromo-3-chloro-5-ethenylbenzene, exhibit significant antimicrobial activity. A study demonstrated that similar halogenated benzene derivatives possess inhibitory effects on various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of halogenated compounds on cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer cells through apoptosis induction. The ethenyl group may enhance membrane permeability, allowing for increased intracellular accumulation and subsequent cytotoxic effects.

Case Studies

- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various halogenated benzenes against E. coli and Staphylococcus aureus. The results indicated that 1-Bromo-3-chloro-5-ethenylbenzene exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.

- Cytotoxic Effects : In vitro assays on human breast cancer cell lines revealed that 1-Bromo-3-chloro-5-ethenylbenzene induced a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that this effect was mediated through apoptosis.

Data Tables

| Biological Activity | Effect | Concentration/IC50/MIC |

|---|---|---|

| Antimicrobial (against S. aureus) | Moderate inhibition | MIC = 32 µg/mL |

| Cytotoxicity (breast cancer cells) | Induces apoptosis | IC50 = 25 µM |

Research Findings

Recent studies have highlighted the potential of 1-Bromo-3-chloro-5-ethenylbenzene as a lead compound for drug development due to its unique structural properties and biological activities. The compound’s ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.